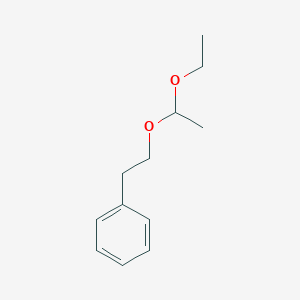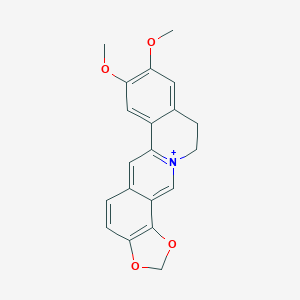
ゲイソスキジンメチルエーテル
概要
説明
科学的研究の応用
Geissoschizine methyl ether has a wide range of scientific research applications:
準備方法
合成経路と反応条件: ゲイソスキジンメチルエーテルは通常、ウンカリア・リンキョウフィラ植物から単離されます . 単離プロセスには、植物に存在する他のアルカロイドから化合物を分離する、抽出と精製の技術が含まれます。 特定の合成経路と反応条件については、実験室での合成に関する情報はあまり文書化されていませんが、天然資源からの単離は、この化合物を取得するための主な方法のままです。
工業生産方法: ゲイソスキジンメチルエーテルの工業生産には、ウンカリア・リンキョウフィラからの大規模な抽出が含まれます。 プロセスには、植物の収穫、乾燥、そして溶媒を使用してアルカロイドを抽出することが含まれます。 抽出物はその後、クロマトグラフィー技術を使用して精製され、ゲイソスキジンメチルエーテルが単離されます .
化学反応の分析
反応の種類: ゲイソスキジンメチルエーテルは、酸化、還元、置換などのさまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロアルカンなどの試薬で求核置換反応が起こりえます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はゲイソスキジンメチルエーテルN-オキシドの形成につながる可能性があります .
4. 科学研究アプリケーション
ゲイソスキジンメチルエーテルは、幅広い科学研究アプリケーションを持っています。
作用機序
ゲイソスキジンメチルエーテルは、主にセロトニン受容体との相互作用を通じてその効果を発揮します。 それは、5-HT7受容体に対する拮抗薬であり、5-HT1A受容体に対するアゴニストです . この二重作用は、神経伝達物質の放出とニューロンの興奮性を調節し、精神作用と抗てんかん作用に寄与します .
6. 類似の化合物との比較
ゲイソスキジンメチルエーテルは、その特定の受容体相互作用により、インドールアルカロイドの中でユニークです。 類似の化合物には以下が含まれます。
- ヒルスチン
- ヒルステイン
- リンキョウフィリン
- イソリンキョウフィリン
- コリノキセイン
- イソコリノキセイン
これらの化合物は構造的に類似していますが、受容体結合親和性と薬理学的効果が異なります。 ゲイソスキジンメチルエーテルの5-HT7拮抗作用と5-HT1Aアゴニズムのユニークな組み合わせは、その治療の可能性を際立たせています .
類似化合物との比較
Geissoschizine methyl ether is unique among indole alkaloids due to its specific receptor interactions. Similar compounds include:
- Hirsutine
- Hirsuteine
- Rhynchophylline
- Isorhynchophylline
- Corynoxeine
- Isocorynoxeine
These compounds share structural similarities but differ in their receptor binding affinities and pharmacological effects. Geissoschizine methyl ether’s unique combination of 5-HT7 antagonism and 5-HT1A agonism sets it apart in its therapeutic potential .
特性
IUPAC Name |
methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13-/t17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMJZLUOKJRHOW-XEASWFAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045604 | |
| Record name | Geissoschizine methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60314-89-8 | |
| Record name | Geissoschizine methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60314-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geissoschizine methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060314898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geissoschizine methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEISSOSCHIZINE METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN2THT2NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological targets of GM?
A1: GM interacts with multiple targets in the central nervous system, exhibiting affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT5A, 5-HT6, and 5-HT7. [, , ] It demonstrates partial agonistic activity at 5-HT1A receptors and antagonistic activity at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. [] Additionally, GM exhibits acetylcholinesterase (AChE) inhibitory activity. [, , ]
Q2: How does GM's interaction with 5-HT receptors contribute to its potential therapeutic effects?
A2: GM's partial agonism at 5-HT1A receptors is linked to its anti-aggressive effects, [, ] while its antagonism at 5-HT2A receptors might contribute to its potential antipsychotic-like activity. [, ] The modulation of multiple 5-HT receptor subtypes suggests a complex interplay that contributes to its diverse pharmacological profile.
Q3: Does GM affect other neurotransmitter systems?
A3: Research suggests that GM may influence the dopaminergic system by inhibiting catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. [] This inhibition could lead to increased dopamine levels, potentially contributing to some of GM's effects.
Q4: What are the downstream effects of GM's AChE inhibitory activity?
A4: By inhibiting AChE, GM can increase acetylcholine levels in the brain. [, , ] This mechanism is particularly relevant to its potential in managing conditions like Alzheimer's disease, where acetylcholine deficiency is a hallmark.
Q5: How does GM contribute to the neuroprotective effects of Uncaria hook?
A5: Studies indicate that GM, alongside other alkaloids in Uncaria hook, might exert neuroprotective effects through various mechanisms, including anti-oxidant, anti-inflammatory, and neuromodulatory activities. [, , ] These properties are being investigated for their potential in neurodegenerative diseases.
Q6: What is known about the absorption and distribution of GM?
A6: GM is absorbed into the bloodstream following oral administration of Uncaria hook preparations. [, , ] Importantly, it can cross the blood-brain barrier, reaching the brain, which is crucial for its central nervous system activity. [, , ]
Q7: How is GM metabolized in the body?
A7: GM is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, into various metabolites. [, , ] The metabolic profile includes oxidized, demethylated, and water-adduct forms. [, ] Notably, there might be gender-related differences in GM metabolism in rats, although not observed in humans. [, ]
Q8: What are the routes of GM elimination?
A8: Following metabolism, GM and its metabolites are excreted through various routes, including urine and bile. [, ] The specific contributions of each route may vary depending on factors such as dosage and individual variations.
Q9: What in vitro models have been used to study the effects of GM?
A9: Various cell-based assays have been employed to investigate GM's effects, including primary cultured rat cortical neurons, [] PC12 cells (rat pheochromocytoma cells), [] and HT22 cells (mouse hippocampal neuronal cells). [] These models have provided insights into its neuroprotective, anti-inflammatory, and neurotrophic properties.
Q10: What in vivo models have been used to study the effects of GM?
A10: Rodent models, particularly rats and mice, have been extensively used to study the effects of GM. These include models of Alzheimer's disease, [] Parkinson's disease, [] depression, [] and behavioral disorders. [, ]
Q11: Are there any clinical trials investigating the therapeutic potential of GM?
A11: While clinical trials have assessed the efficacy of Uncaria hook preparations containing GM, specifically yokukansan, for conditions like behavioral and psychological symptoms of dementia (BPSD), [, , ] dedicated clinical trials focusing solely on GM are limited.
Q12: What is the molecular formula and weight of GM?
A12: GM has a molecular formula of C22H28N2O4 and a molecular weight of 384.47 g/mol. []
Q13: What spectroscopic data is available for the characterization of GM?
A13: GM's structure has been elucidated using various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] These techniques provide detailed information about its functional groups, molecular weight, and three-dimensional structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


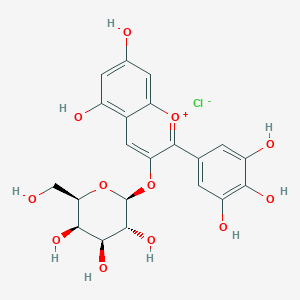


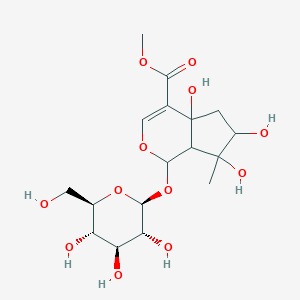
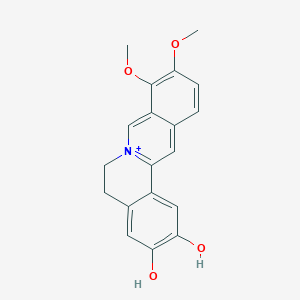
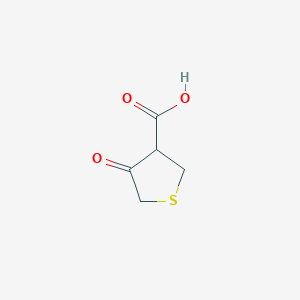
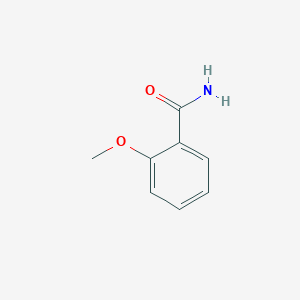


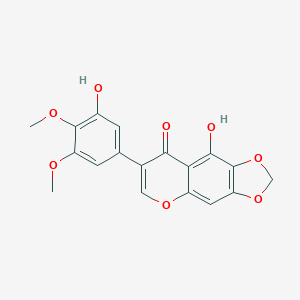

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
